3,6,7,15-Tetramethyl-18-azahexacyclo[12.11.0.02,11.06,11.017,25.019,24]pentacosa-1(14),15,17(25),19,21,23-hexaene-5,10-diol
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Overview
Description
Aflavazole is an indole diterpenoid compound isolated from the sclerotia of the fungus Aspergillus flavus. It is known for its antiinsectan properties and has been the subject of various studies due to its unique chemical structure and biological activities .
Preparation Methods
The total synthesis of aflavazole involves several key steps. One notable method includes the use of AlI3-promoted alkyne Prins cyclization to construct the core structure of aflavazole. This method was developed by researchers at the Shanghai Institute of Organic Chemistry . The synthetic route typically involves the following steps:
Alkyne Prins Cyclization: This step constructs the key structural motifs of aflavazole.
Electrocyclization-Aromatization Sequence: This sequence assembles the pentasubstituted arene of aflavazole.
Stille-Migita Coupling: This step furnishes the tetrasubstituted olefin of aflavazole.
Reductive Cleavage: The benzylic and allylic C-O bonds are reductively cleaved at the late stage of the synthesis.
Chemical Reactions Analysis
Aflavazole undergoes various chemical reactions, including:
Oxidation: Aflavazole can be oxidized to form nitro alkenes under specific conditions.
Reduction: The methylene group in aflavazole can be stereoselectively reduced to form an axial methyl group.
Substitution: Aflavazole can undergo substitution reactions, such as the coupling of boronate with primary amides to form amides.
Common reagents used in these reactions include nickel catalysts, formic acid, and various boronates. The major products formed from these reactions include nitro alkenes, axial methyl groups, and amides .
Scientific Research Applications
Aflavazole has several scientific research applications:
Mechanism of Action
The mechanism of action of aflavazole involves its interaction with specific molecular targets and pathways. Aflavazole exerts its effects by binding to specific receptors in insects, disrupting their normal physiological processes and leading to their immobilization and death . The exact molecular targets and pathways involved in its antiviral and anticancer activities are still under investigation .
Comparison with Similar Compounds
Aflavazole is part of the aflavinine family, which includes other indole diterpenoids such as 14-hydroxyaflavinine and epoxyeujindole-A . Compared to these compounds, aflavazole has a unique structural motif that is constructed through AlI3-promoted alkyne Prins cyclization . This unique structure contributes to its distinct biological activities and makes it a valuable compound for scientific research.
Similar compounds include:
14-Hydroxyaflavinine: Another indole diterpenoid with similar biological activities.
Epoxyeujindole-A: An indole diterpenoid with antiviral properties.
Tubingensin-A: A related compound with antiinsectan properties.
Properties
IUPAC Name |
3,6,7,15-tetramethyl-18-azahexacyclo[12.11.0.02,11.06,11.017,25.019,24]pentacosa-1(14),15,17(25),19,21,23-hexaene-5,10-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO2/c1-15-13-21-24(19-7-5-6-8-20(19)29-21)25-18(15)11-12-28-22(30)10-9-17(3)27(28,4)23(31)14-16(2)26(25)28/h5-8,13,16-17,22-23,26,29-31H,9-12,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQOHHTZVIKVEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C23C1(C(CC(C2C4=C(CC3)C(=CC5=C4C6=CC=CC=C6N5)C)C)O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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